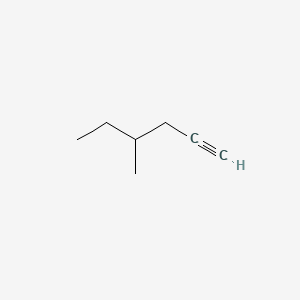

4-Methyl-1-hexyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

52713-81-2 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

4-methylhex-1-yne |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h1,7H,5-6H2,2-3H3 |

InChI Key |

YFZSGTDENCTWGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-hexyne is a terminal alkyne of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structure, featuring a terminal triple bond and a chiral center, offers unique reactivity and makes it a valuable synthon for the introduction of a substituted hexynyl moiety. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic and safety data.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | 4-Methylhex-1-yne | |

| CAS Number | 52713-81-2 | [1] |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| Boiling Point | 91 °C | [2] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Expected to be soluble in non-polar organic solvents and immiscible with water.[3] | Based on the properties of similar alkynes. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known chemical shifts of similar structures, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peaks/Chemical Shifts (δ) | Notes |

| ¹H NMR | ~0.9 ppm (t, 3H, -CH₃), ~1.1 ppm (d, 3H, -CH(CH₃)-), ~1.4-1.6 ppm (m, 2H, -CH₂-), ~1.8-2.0 ppm (m, 1H, -CH(CH₃)-), ~1.9 ppm (t, 1H, ≡C-H), ~2.2 ppm (m, 2H, -CH₂-C≡) | Chemical shifts are estimations based on standard values. |

| ¹³C NMR | ~10-15 ppm (-CH₃), ~20-25 ppm (-CH(CH₃)-), ~25-30 ppm (-CH₂-), ~30-35 ppm (-CH(CH₃)-), ~70 ppm (≡C-H), ~85 ppm (-C≡) | Chemical shifts are estimations based on standard values. |

| IR (Infrared) | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch, weak), ~2960-2850 cm⁻¹ (C-H alkane stretches) | Characteristic alkyne absorption bands. |

Experimental Protocols

The synthesis of this compound can be achieved through the alkylation of a smaller terminal alkyne, a common strategy for elongating carbon chains. A detailed experimental protocol for a similar reaction, the synthesis of 3-ethyl-1-hexyne, is provided here as a representative example that can be adapted.

Synthesis of a 3-Alkyl-1-alkyne: A Representative Protocol

This procedure details the synthesis of 3-ethyl-1-hexyne via the alkylation of 1-hexyne.[4] A similar approach can be employed for the synthesis of this compound by starting with an appropriate precursor.

Materials:

-

Dry, three-necked, round-bottomed flask

-

Nitrogen inlet

-

Reflux condenser with a gas outlet

-

Rubber septum

-

Magnetic stirrer

-

Pure, dry pentane (B18724)

-

1-Hexyne

-

n-Butyllithium in hexane (B92381) or pentane

-

Freshly-distilled ethyl bromide

-

4 N Hydrochloric acid

-

Anhydrous potassium carbonate

Procedure:

-

A dry, 2-liter, three-necked, round-bottomed flask is equipped with a nitrogen inlet, a reflux condenser with a gas outlet connected to a gas bubbler, a rubber septum, and a magnetic stirrer.

-

The flask is charged with 400 mL of pure, dry pentane and 41 g (0.50 mole) of 1-hexyne. The flask is then flushed with nitrogen and cooled in a cold bath while stirring.

-

A solution of n-butyllithium in hexane or pentane (500 mL of a 2.5 N solution, 1.25 mole) is transferred to the flask.

-

The mixture is allowed to warm to 10°C and stirred for 30 minutes until the initial precipitate dissolves completely.

-

The resulting clear yellow solution is recooled to 0°C in an ice bath.

-

A solution of 88 g (0.80 mole) of freshly-distilled ethyl bromide in 100 mL of pure pentane is added dropwise with stirring over a 30-minute period, allowing the solution to warm to room temperature.

-

After stirring for 2 days, 400 mL of 4 N hydrochloric acid is carefully added with cooling in an ice bath and stirring.

-

The layers are separated, and the organic phase is washed with 15 mL of water, dried over anhydrous potassium carbonate, and filtered.

-

Low-boiling materials are removed by distillation.

-

The residue is distilled to yield 3-ethyl-1-hexyne as a colorless oil.

To synthesize this compound, one could adapt this protocol by starting with acetylene (B1199291) and alkylating it with 1-bromo-2-methylbutane.

Logical Relationships in Synthesis

The synthesis of this compound via the alkylation of acetylene is a two-step process that involves the formation of an acetylide anion followed by its reaction with a suitable alkyl halide. This logical workflow is depicted below.

Safety and Handling

General Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

-

Ground and bond containers when transferring material to prevent static discharge.[5]

-

In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.[5]

-

Avoid inhalation of vapors.[5]

-

In case of contact with skin or eyes, flush immediately with plenty of water.[7]

-

If swallowed, do not induce vomiting and seek immediate medical attention.[5][7]

The GHS classification for a similar compound, 3-Methyl-1-hexyne, includes "Highly flammable liquid and vapour" and "Harmful to aquatic life with long lasting effects". It is reasonable to assume a similar hazard profile for this compound.

Reactivity and Potential Applications

The reactivity of this compound is dominated by its terminal alkyne functionality. The acidic proton on the sp-hybridized carbon can be readily removed by a strong base to form a nucleophilic acetylide anion. This anion can then participate in a variety of carbon-carbon bond-forming reactions, including alkylation, and addition to carbonyl compounds.

The triple bond itself can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. These reactions provide pathways to a diverse range of functionalized molecules, making this compound a versatile intermediate in organic synthesis. Its chiral center also opens up possibilities for its use in asymmetric synthesis.

Conclusion

This compound is a valuable, albeit not extensively characterized, terminal alkyne. This guide has compiled the available data on its chemical and physical properties, provided a representative synthetic protocol, and outlined its expected spectroscopic characteristics and safety considerations. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound for researchers and professionals in drug development and materials science.

References

- 1. 1-Hexyne, 4-methyl | C7H12 | CID 529274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. airgas.com [airgas.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. westliberty.edu [westliberty.edu]

A Technical Guide to the Synthesis of 4-Methyl-1-hexyne from Simple Precursors

Abstract: 4-Methyl-1-hexyne is a terminal alkyne that serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. The presence of the terminal alkyne functionality allows for a variety of subsequent transformations, including C-C bond formation (e.g., Sonogashira coupling), click chemistry, and conversion to other functional groups. This document provides an in-depth technical guide on the principal synthetic pathways to this compound from simple, readily available precursors. Key methodologies, including the alkylation of acetylide anions and the one-carbon homologation of aldehydes, are discussed in detail. The guide includes comprehensive experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to aid in experimental design and execution.

Introduction

Terminal alkynes are fundamental intermediates in organic chemistry, prized for their versatility in synthetic transformations.[1] The synthesis of specifically substituted terminal alkynes, such as this compound, requires regioselective and efficient methods that can be scaled for various applications, from laboratory research to industrial production. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. This guide focuses on two primary and highly effective strategies for the synthesis of this compound:

-

Pathway A: Alkylation of Acetylide Anions: A classic and robust method involving the formation of a new carbon-carbon bond between an acetylide nucleophile and an appropriate alkyl halide.[2][3][4]

-

Pathway B: One-Carbon Homologation of Aldehydes: A modern approach that converts an aldehyde with the desired carbon skeleton into the corresponding terminal alkyne.[5][6][7]

Each pathway will be presented with a theoretical overview, a detailed experimental protocol, and relevant quantitative data.

Pathway A: Alkylation of Acetylide Anions

This pathway is one of the most fundamental and widely used methods for constructing terminal alkynes.[8] The strategy involves a two-step process: deprotonation of acetylene (B1199291) to form a highly nucleophilic acetylide anion, followed by a nucleophilic substitution (SN2) reaction with a suitable primary alkyl halide.[2][3]

Logical Relationship: Alkylation Pathway

Caption: General scheme for the synthesis of this compound via acetylide alkylation.

For the synthesis of this compound, the required electrophile is 1-bromo-2-methylbutane. This is a primary alkyl halide, which is crucial for the success of the reaction. The use of secondary or tertiary halides would lead predominantly to elimination (E2) products due to the strong basicity of the acetylide anion.[3][4][8]

Experimental Protocol: Alkylation of Acetylide

This protocol is a representative procedure adapted from established methods for alkyne alkylation.[8][9]

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a dry-ice condenser, a gas inlet for acetylene, and a dropping funnel. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Sodium Acetylide: Liquid ammonia (B1221849) (approx. 250 mL) is condensed into the flask at -78 °C. Small, clean pieces of sodium metal are added portion-wise until a persistent blue color indicates the presence of excess solvated electrons. Acetylene gas is then bubbled through the solution until the blue color disappears, signifying the formation of sodium acetylide.

-

Alkylation Reaction: A solution of 1-bromo-2-methylbutane in an anhydrous ether (e.g., diethyl ether or THF, 50 mL) is added dropwise to the stirred suspension of sodium acetylide over 1 hour. The reaction mixture is kept at -33 °C (boiling point of ammonia) and allowed to stir for an additional 4-6 hours.

-

Quenching and Workup: After the reaction is complete, the ammonia is allowed to evaporate. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound (Boiling Point: ~91 °C[10]).

Quantitative Data

| Parameter | Value | Reference / Notes |

| Starting Materials | Acetylene, Sodium Amide, 1-Bromo-2-methylbutane | |

| Solvent | Liquid Ammonia, Diethyl Ether | Anhydrous conditions are critical. |

| Reaction Temperature | -33 °C to -78 °C | Maintained by the boiling ammonia or a dry ice/acetone bath. |

| Reaction Time | 4 - 8 hours | |

| Typical Yield | 65 - 80% | Highly dependent on the purity of reagents and anhydrous conditions. |

Pathway B: One-Carbon Homologation of Aldehydes

Modern synthetic methods allow for the direct conversion of aldehydes into terminal alkynes.[5] This is particularly useful when the corresponding aldehyde is more accessible than the required alkyl halide. For the synthesis of this compound, the precursor would be 3-methylpentanal (B96236). Several reagents can accomplish this transformation, with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) being a popular choice due to its efficiency and mild reaction conditions.[7]

Logical Relationship: Aldehyde Homologation

Caption: Synthesis of this compound via the Bestmann-Ohira reaction.

This one-pot procedure avoids the use of strong bases like organolithiums and cryogenic temperatures, making it a practical and economical alternative.[6][7]

Experimental Protocol: Bestmann-Ohira Reaction

-

Apparatus Setup: A round-bottomed flask is charged with a magnetic stir bar, the Bestmann-Ohira reagent, and anhydrous potassium carbonate in anhydrous methanol.

-

Reaction: The mixture is stirred at room temperature under an inert atmosphere. A solution of 3-methylpentanal in methanol is added dropwise to the flask.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Upon completion, the reaction mixture is diluted with water and extracted several times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or fractional distillation to afford this compound.

Quantitative Data

| Parameter | Value | Reference / Notes |

| Starting Materials | 3-Methylpentanal, Bestmann-Ohira Reagent | |

| Base | Potassium Carbonate (K₂CO₃) | A mild base is sufficient. |

| Solvent | Methanol (MeOH) | |

| Reaction Temperature | Room Temperature | A significant advantage over the alkylation method. |

| Reaction Time | 2 - 4 hours | Generally faster than the alkylation pathway. |

| Typical Yield | 80 - 95% | Often provides higher yields than the classical alkylation.[7] |

General Experimental Workflow

The successful synthesis of this compound relies on a systematic and carefully executed experimental workflow, regardless of the chosen pathway. The following diagram outlines the critical stages from initial setup to final product analysis.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of organic compounds.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the alkylation of acetylide anions and the one-carbon homologation of aldehydes being the most prominent and reliable methods.

-

The alkylation pathway is a cost-effective and well-established method, ideal when the required primary alkyl halide is readily available. Its primary drawbacks are the need for cryogenic temperatures and the handling of metallic sodium and liquid ammonia.

-

The aldehyde homologation pathway offers milder reaction conditions, often higher yields, and operational simplicity, making it an excellent alternative, especially for smaller-scale laboratory syntheses where the corresponding aldehyde is accessible.

The selection of the optimal synthetic route will be dictated by factors including precursor availability, required scale, and laboratory capabilities. Both methods detailed in this guide provide robust and reproducible access to this compound, a key intermediate for advanced organic synthesis.

References

- 1. 2024.sci-hub.red [2024.sci-hub.red]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]

- 6. A Practical Preparation of Terminal Alkynes from Aldehydes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound [stenutz.eu]

An In-depth Technical Guide to 4-Methyl-1-hexyne (CAS: 52713-81-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1-hexyne, a terminal alkyne with applications in organic synthesis. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the alkylation of a terminal alkyne, and presents its characteristic spectroscopic data for proper identification.

Core Chemical Identification

This compound is a colorless liquid with the chemical formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its structure features a terminal triple bond and a methyl group at the fourth carbon position.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and characterization.

| Property | Value | Reference |

| CAS Number | 52713-81-2 | [1][3][4][5] |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1][3] |

| Boiling Point | 91 °C | [2] |

| IUPAC Name | 4-methylhex-1-yne | [3] |

| SMILES | CCC(C)CC#C | [3] |

| InChIKey | YFZSGTDENCTWGW-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of a smaller terminal alkyne, a common and effective method for forming new carbon-carbon bonds.[6][7][8] This process involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable alkyl halide.[6][8][9]

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the alkylation of terminal alkynes.[6][7][8]

Materials:

-

Propyne (B1212725) (or a suitable precursor for generating the propyl acetylide)

-

Sodium amide (NaNH₂) in liquid ammonia (B1221849) or a suitable strong base

-

sec-Butyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

Procedure:

-

Generation of the Acetylide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser under a nitrogen atmosphere, place a solution of sodium amide in liquid ammonia.

-

Bubble propyne gas through the solution at -78 °C (dry ice/acetone bath) until the blue color of the solvated electrons disappears, indicating the complete formation of the sodium propynide.

-

Alkylation Reaction: Slowly add a solution of sec-butyl bromide in anhydrous diethyl ether to the acetylide solution at -78 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield this compound.

Spectroscopic Characterization

Accurate identification of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The terminal alkyne proton (≡C-H) will appear as a triplet around δ 1.8-2.0 ppm. The protons on the carbon adjacent to the triple bond will appear as a doublet of doublets. The other aliphatic protons will be found in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The sp-hybridized carbons of the alkyne will appear in the range of δ 65-90 ppm. The other sp³-hybridized carbons will be observed at higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the alkyne functional group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch (terminal alkyne) | ~3300 | Strong, sharp |

| C≡C stretch | ~2100-2140 | Weak to medium, sharp |

| C-H stretch (alkane) | ~2850-2960 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern will be characteristic of an aliphatic alkyne, with common losses of alkyl fragments.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the synthesis and identification of this compound.

Caption: A flowchart of the synthesis and identification process for this compound.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The detailed properties, synthetic protocol, and expected spectroscopic data will aid in its proper handling, synthesis, and characterization. While no specific biological signaling pathways involving this compound have been identified, its utility as a building block in organic synthesis makes it a valuable compound for the development of novel molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [stenutz.eu]

- 3. 1-Hexyne, 4-methyl | C7H12 | CID 529274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Hexyne, 4-methyl [webbook.nist.gov]

- 5. This compound | 52713-81-2 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orgosolver.com [orgosolver.com]

Technical Guide: Physicochemical Properties and Reactivity of 4-Methyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-hexyne is an organic compound classified as a terminal alkyne. Its chemical structure and properties make it a subject of interest in various chemical syntheses. This technical guide provides a concise overview of its fundamental physicochemical properties, namely its boiling point and molecular weight. Furthermore, it outlines standardized experimental protocols for the determination of these properties and presents a logical workflow of common reactions involving terminal alkynes.

Physicochemical Data of this compound

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Weight | 96.17 g/mol [1][2] |

| 96.1702 g/mol [3][4] | |

| Boiling Point | 91 °C[5] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-boiling point or capillary method.

Methodology:

-

Sample Preparation: A small amount of the liquid sample, this compound, is placed in a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.

-

Heating: The apparatus is gently heated in a controlled manner, for instance, using a heating block or a Thiele tube.

-

Observation: As the temperature rises, the air trapped in the capillary tube will be expelled, followed by a steady stream of bubbles from the vapor of the sample.

-

Cooling and Measurement: The heating is then discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6][7] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly accurate method for determining the molecular weight of a compound.

Methodology:

-

Ionization: The gaseous sample of this compound is introduced into the ion source of the mass spectrometer. Here, it is bombarded with a beam of electrons, which knocks off an electron from the molecule to form a molecular ion (M+).

-

Acceleration: The positively charged molecular ions are then accelerated by an electric field.

-

Deflection: The accelerated ions pass through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.

-

Detection: A detector measures the abundance of ions at each mass-to-charge ratio. The peak with the highest mass-to-charge ratio typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. High-resolution mass spectrometry can provide a very precise molecular weight, which can help in determining the molecular formula.[8][9]

Logical Workflow: Reactions of Terminal Alkynes

Terminal alkynes, such as this compound, are versatile building blocks in organic synthesis due to the reactivity of the terminal C-H bond and the carbon-carbon triple bond. The following diagram illustrates a logical workflow of some common reactions.

Caption: Common reaction pathways for terminal alkynes.

References

- 1. study.com [study.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. This compound [stenutz.eu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. scribd.com [scribd.com]

- 9. vanderbilt.edu [vanderbilt.edu]

An In-Depth Technical Guide to the Reactivity Patterns of the Terminal Alkyne in 4-Methyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne in 4-Methyl-1-hexyne. The presence of a terminal triple bond in this molecule opens up a diverse range of chemical transformations, making it a valuable building block in organic synthesis. This document details the key reactivity patterns, including hydration, hydroboration-oxidation, Sonogashira coupling, and deprotonation-alkylation reactions, providing experimental protocols and quantitative data where available in the scientific literature.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is primarily governed by the electron-rich triple bond and the acidity of the terminal proton. These features allow for both addition reactions across the triple bond and functionalization at the terminal carbon atom.

Electrophilic Addition Reactions

Terminal alkynes, including this compound, readily undergo electrophilic addition reactions. The regioselectivity of these additions is a key consideration in synthetic planning.

Hydration (Markovnikov Addition)

The hydration of terminal alkynes, in the presence of a mercury(II) catalyst in aqueous acid, typically follows Markovnikov's rule.[1] This means that the hydroxyl group adds to the more substituted carbon of the alkyne, leading to the formation of a methyl ketone after tautomerization of the intermediate enol.[1] For this compound, this reaction is expected to yield 4-Methyl-2-hexanone.

Expected Product: 4-Methyl-2-hexanone

dot graph Hydration_of_4_Methyl_1_hexyne { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, fontcolor="#202124"];

substrate [label="this compound"]; reagents [label="+ H₂O, H₂SO₄, HgSO₄", fontcolor="#34A853"]; product [label="4-Methyl-2-hexanone"];

substrate -> product [label="Markovnikov Addition"]; } dot

Caption: Markovnikov hydration of this compound to yield 4-Methyl-2-hexanone.

Experimental Protocol: General Procedure for Acid-Catalyzed Hydration of a Terminal Alkyne

A general procedure for the hydration of a terminal alkyne, such as 1-hexyne, involves the following steps. This can be adapted for this compound.

-

To a round-bottom flask containing water, concentrated sulfuric acid is slowly added while cooling in an ice bath.

-

The terminal alkyne is then added to the acidic solution.

-

The reaction mixture is stirred at room temperature.

-

After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude ketone, which can be further purified by distillation.

Quantitative Data for Hydration of 1-Hexyne (Analogous Reaction)

| Reactant | Product | Yield | Reference |

| 1-Hexyne | 2-Hexanone | Not specified | This is a general textbook reaction. |

Hydroboration-Oxidation (Anti-Markovnikov Addition)

In contrast to hydration, the hydroboration-oxidation of terminal alkynes provides a route to aldehydes, following an anti-Markovnikov addition pattern.[2][3] The use of a sterically hindered borane (B79455), such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the triple bond.[2][3] The intermediate vinylborane (B8500763) is then oxidized with hydrogen peroxide in a basic solution to yield an enol, which tautomerizes to the corresponding aldehyde.[2] For this compound, this reaction is expected to produce 4-Methylhexanal.

Expected Product: 4-Methylhexanal

dot graph Hydroboration_Oxidation { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, fontcolor="#202124"];

substrate [label="this compound"]; reagents [label="1. (Sia)₂BH or 9-BBN\n2. H₂O₂, NaOH", fontcolor="#34A853"]; product [label="4-Methylhexanal"];

substrate -> product [label="Anti-Markovnikov Addition"]; } dot

Caption: Anti-Markovnikov hydroboration-oxidation of this compound.

Experimental Protocol: General Procedure for Hydroboration-Oxidation of a Terminal Alkyne

-

A solution of the sterically hindered borane (e.g., disiamylborane) in an ethereal solvent like THF is prepared.

-

The terminal alkyne is added to this solution at a low temperature (e.g., 0 °C).

-

The reaction is allowed to warm to room temperature and stirred for a specified time.

-

The reaction mixture is then cooled, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow addition of hydrogen peroxide.

-

After stirring, the product is extracted, and the organic layer is washed, dried, and concentrated. The aldehyde can be purified by distillation.

Quantitative Data

| Reactant | Product | Yield | Reference |

| This compound | 4-Methylhexanal | Not specified | A practice problem indicates this reaction occurs. |

Note: While the reaction is known, specific quantitative yields for this compound are not detailed in the readily available literature.

Carbon-Carbon Bond Forming Reactions

The terminal alkyne of this compound is a versatile functional group for the formation of new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.[4]

dot graph Sonogashira_Coupling { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, fontcolor="#202124"];

alkyne [label="this compound"]; aryl_halide [label="+ Aryl-X\n(X = I, Br, OTf)"]; catalysts [label="Pd catalyst\nCu(I) co-catalyst\nBase", fontcolor="#34A853"]; product [label="Aryl-Substituted\nthis compound"];

alkyne -> product; aryl_halide -> product; } dot

Caption: Sonogashira coupling of this compound with an aryl halide.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a flask are added the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a solvent (e.g., THF or DMF).

-

The terminal alkyne and a base (e.g., triethylamine (B128534) or diisopropylamine) are then added.

-

The reaction mixture is stirred at room temperature or heated until the starting materials are consumed.

-

The reaction is worked up by filtration to remove the amine salt, followed by extraction and purification of the product, typically by column chromatography.

Quantitative Data for Sonogashira Coupling (General)

Yields for Sonogashira couplings are generally high, often exceeding 80-90%, depending on the specific substrates and reaction conditions.

| Alkyne | Aryl Halide | Catalyst System | Yield | Reference |

| Terminal Alkynes (General) | Aryl Iodides/Bromides | Pd/Cu | Generally high | [4] |

Note: Specific examples with quantitative data for the Sonogashira coupling of this compound were not found in the surveyed literature.

Deprotonation and Alkylation

The terminal proton of this compound is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent (e.g., n-butyllithium), to form an acetylide anion.[5][6] This nucleophilic acetylide can then react with an electrophile, most commonly a primary alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond, resulting in an internal alkyne.[5][6]

dot graph Deprotonation_Alkylation { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, fontcolor="#202124"];

substrate [label="this compound"]; step1 [label="1. Strong Base (e.g., NaNH₂)\n2. R-X (Alkyl Halide)", fontcolor="#34A853"]; product [label="Internal Alkyne"];

substrate -> product [label="C-C Bond Formation"]; } dot

Caption: Deprotonation and alkylation of this compound.

Experimental Protocol: General Procedure for Deprotonation and Alkylation

-

The terminal alkyne is dissolved in a suitable solvent (e.g., liquid ammonia (B1221849) or THF).

-

A strong base (e.g., sodium amide) is added at low temperature to form the acetylide.

-

The alkyl halide is then added, and the reaction is allowed to proceed.

-

The reaction is quenched, and the product is extracted and purified.

Quantitative Data

This reaction is a fundamental transformation in organic synthesis, and yields are typically good to excellent for primary alkyl halides.

| Reactant | Reagents | Product | Yield | Reference |

| Terminal Alkyne | 1. NaNH₂ 2. Primary Alkyl Halide | Internal Alkyne | Good to Excellent | [6] |

Note: No specific quantitative data for the alkylation of this compound was found in the surveyed literature.

Cycloaddition Reactions

The triple bond of this compound can participate in various cycloaddition reactions, providing access to heterocyclic compounds.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction that forms a 1,4-disubstituted 1,2,3-triazole.[7] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

dot graph Azide_Alkyne_Cycloaddition { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, fontcolor="#202124"];

alkyne [label="this compound"]; azide (B81097) [label="+ R-N₃"]; catalyst [label="Cu(I) catalyst", fontcolor="#34A853"]; product [label="1,4-Disubstituted-1,2,3-triazole"];

alkyne -> product; azide -> product; } dot

Caption: Azide-alkyne cycloaddition of this compound.

Experimental Protocol: General Procedure for CuAAC Reaction

-

The terminal alkyne and the azide are dissolved in a suitable solvent, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

-

A copper(II) sulfate (B86663) solution and a reducing agent, such as sodium ascorbate, are added to generate the active Cu(I) catalyst in situ.

-

The reaction is stirred at room temperature.

-

The product often precipitates from the reaction mixture and can be collected by filtration, or it can be extracted and purified.

Quantitative Data

Click chemistry reactions are known for their high efficiency, with yields often being near quantitative.

| Reactant 1 | Reactant 2 | Catalyst | Yield | Reference |

| Terminal Alkyne | Organic Azide | Cu(I) | Typically >90% | [7] |

Note: While this reaction is broadly applicable, specific examples with this compound are not detailed in the general literature surveyed.

Summary of Reactivity and Products

| Reaction | Reagents | Regioselectivity | Expected Product |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | 4-Methyl-2-hexanone |

| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH | Anti-Markovnikov | 4-Methylhexanal |

| Sonogashira Coupling | Aryl-X, Pd catalyst, Cu(I) co-catalyst, Base | N/A | Aryl-substituted this compound |

| Deprotonation-Alkylation | 1. Strong Base 2. R-X | N/A | Internal Alkyne |

| Azide-Alkyne Cycloaddition | R-N₃, Cu(I) catalyst | N/A | 1,4-Disubstituted-1,2,3-triazole |

Conclusion

This compound serves as a versatile substrate in a variety of organic transformations characteristic of terminal alkynes. The ability to selectively functionalize the triple bond through either Markovnikov or anti-Markovnikov additions, as well as to form new carbon-carbon and carbon-heteroatom bonds at the terminal position, makes it a valuable tool for the synthesis of complex organic molecules. While specific quantitative data for many of these reactions with this compound are not extensively reported in readily accessible literature, the general principles of terminal alkyne reactivity provide a strong predictive framework for its synthetic applications. Further research into the specific reaction kinetics and yields for this particular substrate would be beneficial for its broader application in drug discovery and materials science.

References

- 1. 4-Methyl-2-hexanone | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Photoinduced inverse Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A transition-metal-free azide–alkyne cycloaddition/oxetane ring opening cascade reaction for the construction of hydroxymethyl decorated triazole-fused piperazin-2-ones and [1,4]diazepin-4-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

Functional Group Transformations Involving 4-Methyl-1-hexyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of key functional group transformations involving the terminal alkyne, 4-methyl-1-hexyne. This versatile building block is a valuable precursor in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document details the experimental protocols for several critical reactions, presents quantitative data in a clear, tabular format, and illustrates reaction pathways and workflows using logical diagrams.

Overview of Key Transformations

This compound, with its terminal triple bond, is amenable to a variety of chemical modifications. The acidic nature of the terminal proton and the high electron density of the π-systems allow for a range of reactions, including hydration, hydroboration-oxidation, halogenation, partial hydrogenation, alkylation, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). These transformations provide access to a diverse array of functional groups, including ketones, aldehydes, vinyl halides, cis-alkenes, internal alkynes, and triazoles, making this compound a strategic starting material in multi-step syntheses.

Quantitative Data Summary

The following tables summarize the quantitative data for the functional group transformations of this compound discussed in this guide.

| Reaction Transformation | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydration (Markovnikov) | HgSO₄, H₂SO₄, H₂O | 4-Methyl-2-hexanone | Not specified | [1] |

| Hydroboration-Oxidation | 1. Disiamylborane (B86530) or 9-BBN 2. H₂O₂, NaOH | 4-Methylhexanal | Not specified | [2][3][4] |

| Bromination | Br₂ in CCl₄ | 1,2-Dibromo-4-methyl-1-hexene | Not specified | [5][6] |

| Partial Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | (Z)-4-Methyl-1-hexene | Not specified | [7][8][9] |

| Alkylation | 1. NaNH₂ or n-BuLi 2. Ethyl bromide | 6-Methyl-3-octyne | ~65% (by analogy) | |

| Sonogashira Coupling | Iodobenzene (B50100), Pd(PPh₃)₄, CuI, Et₃N | 4-Methyl-1-phenyl-1-hexyne | Good to Excellent | [10][11][12][13][14] |

| Click Chemistry (CuAAC) | Benzyl azide, CuI, Et₃N | 1-Benzyl-4-(3-methylbutyl)-1H-1,2,3-triazole | High | [1][15][16][17][18] |

| Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂ -78 °C 2. Zn, H₂O or (CH₃)₂S | 3-Methylbutanoic acid and Formaldehyde | Not specified | [19][20][21][22][23] |

Experimental Protocols

Hydration of this compound to 4-Methyl-2-hexanone

This protocol describes the Markovnikov addition of water across the triple bond to yield a methyl ketone.[1]

Materials:

-

This compound

-

Mercuric sulfate (B86663) (HgSO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add water and cautiously add concentrated sulfuric acid.

-

Add a catalytic amount of mercuric sulfate to the acidic solution.

-

Add this compound to the flask.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 4-methyl-2-hexanone.

Hydroboration-Oxidation of this compound to 4-Methylhexanal

This procedure outlines the anti-Markovnikov hydration of the terminal alkyne to produce an aldehyde.[2][3][4]

Materials:

-

This compound

-

9-Borabicyclo[3.3.1]nonane (9-BBN) or Disiamylborane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 9-BBN or disiamylborane in THF to the alkyne solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the mixture back to 0 °C and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 25 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 4-methylhexanal.

Sonogashira Coupling of this compound with Iodobenzene

This protocol details the palladium-catalyzed cross-coupling reaction to form a C(sp)-C(sp²) bond.[10][11][12][13][14]

Materials:

-

This compound

-

Iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous and degassed toluene

-

Saturated ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add Pd(PPh₃)₄ and CuI.

-

Add a solution of iodobenzene and this compound in anhydrous and degassed toluene.

-

Add triethylamine to the reaction mixture.

-

Heat the reaction mixture to 70 °C and stir for 6-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with toluene.

-

Wash the filtrate with saturated ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-methyl-1-phenyl-1-hexyne.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic utility of this compound.

Caption: Key functional group transformations of this compound.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

This guide serves as a foundational resource for chemists engaged in the synthesis of complex organic molecules. The provided protocols and data offer a starting point for the practical application of these transformations, while the diagrams provide a clear visual representation of the chemical possibilities and underlying mechanisms. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific synthetic targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgosolver.com [orgosolver.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. ijnc.ir [ijnc.ir]

- 15. Click Chemistry [organic-chemistry.org]

- 16. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ozonolysis - Wikipedia [en.wikipedia.org]

- 20. byjus.com [byjus.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Ozonolysis | ChemTalk [chemistrytalk.org]

An In-depth Technical Guide to the Gas Chromatography of 4-Methyl-1-hexyne

This technical guide provides a comprehensive overview of the gas chromatographic analysis of 4-Methyl-1-hexyne, a volatile and non-polar alkyne. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the separation and identification of organic compounds.

Core Principles of Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[1][2] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1][3] Non-polar compounds, such as this compound, are typically analyzed using non-polar capillary columns, where separation primarily occurs based on boiling point and van der Waals interactions.[4]

Data Summary: Retention Characteristics of this compound

The retention of a compound in gas chromatography is a key parameter for its identification. While the exact retention time is specific to a particular experimental setup, the Kovats Retention Index provides a more standardized measure.

| Compound | IUPAC Name | Molecular Formula | Kovats Retention Index (Semi-standard non-polar column) |

| This compound | 4-methylhex-1-yne | C7H12 | 659[5] |

Note: The Kovats Retention Index is a relative measure of retention time, which helps in comparing results across different instruments and conditions.

Experimental Protocol for the Analysis of this compound

This section details a standard operating procedure for the gas chromatographic analysis of this compound.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, low-boiling point solvent such as n-hexane or pentane.[6] A typical concentration is 1 mg/mL.

-

Transfer approximately 1.5 mL of the solution into a 2 mL GC vial.[6]

2. Gas Chromatograph (GC) System and Conditions:

-

Gas Chromatograph: An Agilent 6890 or similar GC system equipped with a Flame Ionization Detector (FID) is suitable.[7]

-

Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, DB-1), is recommended for the separation of non-polar compounds like alkynes.[4][7]

-

Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[7]

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[7]

-

Injector:

-

Type: Split/splitless injector.

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (to prevent column overload).

-

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final Temperature: Hold at 200 °C for 5 minutes.

-

-

Detector (FID):

-

Temperature: 300 °C.

-

Hydrogen Flow: 30 mL/min.

-

Air Flow: 300 mL/min.

-

Makeup Gas (Nitrogen): 25 mL/min.

-

3. Data Acquisition and Analysis:

-

Acquire the chromatogram using a suitable data acquisition system (e.g., Agilent ChemStation).

-

The retention time of the peak corresponding to this compound is used for qualitative identification. The peak area is used for quantitative analysis.[8]

Expected Results

Under the specified conditions, this compound is expected to elute with a retention time of approximately 7.5 - 8.5 minutes . The elution order in gas chromatography on a non-polar column generally follows the boiling points of the compounds.[4][8]

Visualizations

Experimental Workflow for GC Analysis

The following diagram illustrates the sequential steps involved in the gas chromatographic analysis of a sample.

Caption: A flowchart of the GC analysis process.

This guide provides a foundational understanding and a practical starting point for the gas chromatographic analysis of this compound. For method optimization, it may be necessary to adjust parameters such as the temperature program and flow rate to achieve the desired resolution and analysis time.[6]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. postnova.com [postnova.com]

- 3. hplc.sk [hplc.sk]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. 1-Hexyne, 4-methyl | C7H12 | CID 529274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

Preliminary Investigation of 4-Methyl-1-hexyne Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the solubility characteristics of 4-Methyl-1-hexyne. Due to a scarcity of publicly available quantitative experimental data for this specific compound, this document focuses on predicted solubility based on established chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is a terminal alkyne with the chemical formula C₇H₁₂. As a nonpolar hydrocarbon, its solubility is primarily dictated by the "like dissolves like" principle. It is expected to exhibit low solubility in polar solvents, such as water, and high solubility in nonpolar organic solvents. Alkynes are generally soluble in most nonpolar organic solvents like hexane (B92381) and diethyl ether.[1]

Predicted Solubility Data

Based on the nonpolar nature of this compound, the following table summarizes its predicted qualitative solubility in a range of common laboratory solvents. These predictions are inferred from the general solubility characteristics of alkynes and similar nonpolar organic compounds. For quantitative determination, the experimental protocol outlined in the subsequent section should be followed.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |

| Water | H₂O | High | Insoluble | As a nonpolar hydrocarbon, this compound is hydrophobic and will not readily dissolve in the highly polar water. A calculated Log10 of water solubility in mol/l is -2.31. |

| Methanol (B129727) | CH₃OH | High | Sparingly Soluble | While polar, the small alkyl group of methanol may allow for some minimal dissolution of nonpolar compounds. |

| Ethanol | C₂H₅OH | High | Sparingly Soluble | Similar to methanol, but the slightly larger alkyl group may slightly improve solubility compared to methanol. |

| Acetone | C₃H₆O | Medium | Soluble | Acetone's moderate polarity makes it a versatile solvent for a range of organic compounds. |

| Dichloromethane | CH₂Cl₂ | Medium | Soluble | A common solvent for many organic compounds due to its intermediate polarity. |

| Diethyl Ether | (C₂H₅)₂O | Low | Highly Soluble | The low polarity of diethyl ether makes it an excellent solvent for nonpolar compounds like this compound. |

| Toluene (B28343) | C₇H₈ | Low | Highly Soluble | As a nonpolar aromatic hydrocarbon, toluene is expected to readily dissolve this compound. |

| Hexane | C₆H₁₄ | Low | Highly Soluble | Both are nonpolar hydrocarbons, leading to strong van der Waals interactions and high miscibility. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of this compound solubility in a given solvent, based on the principles outlined in OECD Guideline 105 and ASTM E1148.[2][3] This method is suitable for determining the solubility of volatile organic compounds in organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas-tight syringes

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Sealed vials (e.g., amber glass vials with PTFE-lined septa)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary test can determine the minimum time required to achieve saturation.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature to allow the undissolved this compound to settle.

-

To ensure complete separation of the excess solute, centrifuge the vial at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe.

-

Dilute the withdrawn sample with a known volume of the pure solvent in a volumetric flask.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method.

-

-

Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

3. Quality Control:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Run a blank sample (pure solvent) to check for any interference.

-

Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for the analytical instrument.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Stereochemistry of 4-Methyl-1-hexyne Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 4-methyl-1-hexyne and its derivatives. It delves into the synthesis of enantiomerically pure forms of these compounds, the stereochemical outcomes of their reactions, and the analytical methods for their characterization. The significance of stereoisomerism in the context of their potential applications in drug discovery and development is also discussed, highlighting the crucial role of chirality in biological activity. This document is intended to be a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a chiral alkyne with a stereocenter at the C4 position. The spatial arrangement of the substituents around this chiral center gives rise to two enantiomers, (R)-4-methyl-1-hexyne and (S)-4-methyl-1-hexyne. The stereochemistry of this molecule and its derivatives is of significant interest in organic synthesis and medicinal chemistry, as the three-dimensional structure of a molecule can profoundly influence its physical, chemical, and biological properties.

In drug development, the specific stereoisomer of a chiral drug, known as the eutomer, is often responsible for the desired therapeutic effect, while the other isomer, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[1][2][3] Therefore, the ability to synthesize and characterize stereochemically pure this compound derivatives is crucial for exploring their therapeutic potential. This guide will cover the key aspects of the stereochemistry of these compounds, from their synthesis to their potential biological implications.

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically enriched this compound and its derivatives can be achieved through various stereoselective strategies, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction.[4] After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.

A common approach involves the alkylation of an enolate derived from a carbonyl compound attached to a chiral auxiliary. For example, an oxazolidinone auxiliary can be used to direct the methylation of a pentanoyl group to stereoselectively introduce the methyl group at the C4 position, which can then be further elaborated to the desired this compound derivative.[4]

Asymmetric Catalysis

Asymmetric catalysis utilizes a chiral catalyst to control the stereoselectivity of a reaction. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product.

While not directly applicable to the synthesis of the alkyne itself, asymmetric hydrogenation is a powerful tool for the stereoselective synthesis of chiral alcohols and other derivatives from prochiral olefins or ketones.[5][6][7][8] For instance, a prochiral enone precursor to a this compound derivative could be stereoselectively reduced to a chiral alcohol using a chiral transition metal catalyst.

Enantioselective alkylation or addition reactions to prochiral substrates are also key methods. For example, the enantioselective addition of an organometallic reagent to a prochiral aldehyde or ketone can establish the stereocenter at the C4 position. The use of chiral ligands with metal catalysts is crucial for achieving high enantioselectivity in these transformations.[9][10]

Kinetic Resolution

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[11][12][13][14] This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. For example, a racemic mixture of a 4-methyl-1-hexyn-3-ol could be resolved through an enzyme-catalyzed acylation, where one enantiomer reacts significantly faster than the other.

Stereospecific Reactions of Chiral this compound Derivatives

Once enantiomerically pure this compound or its derivatives are obtained, they can undergo a variety of stereospecific or stereoselective reactions where the existing stereocenter influences the formation of new stereocenters.

Addition Reactions to the Alkyne

The addition of reagents across the triple bond of a chiral this compound can lead to the formation of new stereocenters on the resulting alkene or alkane. The stereochemistry at the C4 position can influence the facial selectivity of the addition, leading to the preferential formation of one diastereomer over the other. For example, the hydration of (R)-4-methyl-1-hexyne would lead to a mixture of (R,R)- and (R,S)-4-methyl-2-hexanone, with one diastereomer potentially being favored due to steric hindrance from the chiral center.[15]

Reactions at Adjacent Functional Groups

The stereocenter at C4 can also direct the stereochemical outcome of reactions at adjacent functional groups. For instance, in a 4-methyl-1-hexyn-3-ol, the hydroxyl group's stereochemistry, in conjunction with the methyl group's stereochemistry, will influence the approach of reagents in subsequent reactions, such as epoxidation of a derived alkene.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and analysis of chiral compounds. Below are representative protocols for key experimental techniques.

Stereoselective Synthesis: Chiral Auxiliary Approach

Synthesis of (S)-4-Methyl-1-hexyne Precursor via Oxazolidinone Auxiliary

-

Acylation of Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 30 minutes, pentanoyl chloride is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Stereoselective Methylation: The acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide is added, followed by methyl iodide. The reaction is stirred at -78 °C for 4 hours.

-

Removal of Auxiliary: The resulting methylated product is treated with lithium hydroxide (B78521) in a mixture of THF and water to hydrolyze the auxiliary. The chiral auxiliary can be recovered by extraction.

-

Conversion to Alkyne: The resulting chiral carboxylic acid is then converted to the corresponding alkyne through standard functional group transformations, such as reduction to the alcohol, conversion to a tosylate, and subsequent elimination/alkynylation sequence.

Analytical Methods for Stereochemical Characterization

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[12]

-

Column: A chiral stationary phase (CSP) column is used. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact composition is optimized to achieve the best separation.

-

Detection: UV detection is commonly used if the molecule contains a chromophore. If not, a refractive index detector or mass spectrometer can be employed.

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

NMR spectroscopy, particularly with the use of chiral solvating agents or chiral derivatizing agents, can be used to determine the enantiomeric purity of a sample.

-

Chiral Solvating Agents: The addition of a chiral solvating agent to a solution of the racemic compound can induce diastereomeric interactions that lead to separate signals for the two enantiomers in the NMR spectrum.

-

Chiral Derivatizing Agents: The racemic compound is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers will have distinct NMR spectra, allowing for the determination of the diastereomeric ratio, which corresponds to the original enantiomeric ratio.

Data Presentation

The following tables summarize hypothetical quantitative data for the stereoselective synthesis and analysis of this compound derivatives.

Table 1: Stereoselective Methylation using a Chiral Auxiliary

| Entry | Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio (dr) |

| 1 | (S)-4-benzyl-2-oxazolidinone | NaHMDS | MeI | 95:5 |

| 2 | (R)-4-phenyl-2-oxazolidinone | LDA | MeI | 92:8 |

Table 2: Chiral HPLC Analysis of a this compound Derivative

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) (%) |

| (R)-isomer | 12.5 | 98.2 | 96.4 |

| (S)-isomer | 14.8 | 1.8 |

Table 3: Specific Rotation of Enantiomerically Enriched 4-Methyl-1-hexyn-3-ol

| Stereoisomer | Concentration (c, g/100 mL) | Solvent | Specific Rotation [α]D |

| (3R, 4S) | 1.0 | Chloroform | +15.2° |

| (3S, 4R) | 1.0 | Chloroform | -15.1° |

Visualization of Concepts

To illustrate the logical flow of stereoselective synthesis and analysis, the following diagrams are provided.

Caption: Workflow for stereoselective synthesis using a chiral auxiliary.

Caption: Conceptual workflow of kinetic resolution.

Relevance to Drug Development

The principles of stereochemistry are paramount in the development of new therapeutic agents. The interaction of a drug molecule with its biological target, such as a receptor or an enzyme, is highly dependent on the three-dimensional fit between the two entities. As these biological targets are themselves chiral, they often exhibit a high degree of stereoselectivity in their binding interactions.[1]

While specific examples of this compound derivatives in clinical development are not widely documented, the structural motif of a small, chiral alkyne is present in various biologically active molecules. The alkyne group can serve as a reactive handle for further functionalization or as a key pharmacophoric element. The stereochemistry of the methyl group at the C4 position can significantly influence:

-

Receptor Binding Affinity: One enantiomer may bind to the target receptor with much higher affinity than the other, leading to a more potent therapeutic effect.

-

Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. Different enantiomers may be metabolized at different rates, leading to variations in their duration of action and potential for drug-drug interactions.

-

Toxicity: In some cases, the undesired enantiomer (distomer) may be responsible for the toxic side effects of a racemic drug.

Therefore, the development of stereoselective syntheses for this compound derivatives is a critical step in enabling the investigation of their structure-activity relationships (SAR) and identifying the most promising enantiomer for further development as a drug candidate.

Conclusion

The stereochemistry of this compound derivatives is a rich and important area of study with significant implications for organic synthesis and drug discovery. The ability to control the stereochemical outcome of reactions to produce enantiomerically pure compounds is essential for elucidating their biological activities and developing them into safe and effective therapeutic agents. This guide has provided a foundational understanding of the key concepts, synthetic strategies, and analytical techniques relevant to the stereochemistry of this class of molecules. Further research into the specific biological targets and mechanisms of action of chiral this compound derivatives will be crucial in unlocking their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 11. BJOC - Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane [beilstein-journals.org]

- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 13. Kinetic resolution of esters via metal catalyzed methanolysis reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Safety and Handling of 4-Methyl-1-hexyne

This technical guide provides in-depth safety and handling information for 4-Methyl-1-hexyne, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Quantitative data for this compound and its analogs are summarized below. It is crucial to note that the data for this compound are computed, not experimentally determined.

| Property | This compound (Computed) | 1-Hexyne (Experimental) | 3-Methyl-1-hexyne (Experimental) | 5-Methyl-1-hexyne (Experimental) |

| CAS Number | 52713-81-2[1][2][3] | 693-02-7[4] | 40276-93-5[5] | 2203-80-7[6] |

| Molecular Formula | C7H12[1][3] | C6H10[7] | C7H12[5] | C7H12 |

| Molecular Weight | 96.17 g/mol [1][3] | 82.14 g/mol [8] | 96.17 g/mol [5] | 96.17 g/mol |

| Boiling Point | 91 °C[9] | 71 °C[7] | Not Available | Not Available |

| Flash Point | Not Available | -21 °C[7] | Not Available | Not Available |

| Density | Not Available | 0.72 g/cm³[7] | Not Available | Not Available |

| Melting Point | Not Available | -132 °C[7] | Not Available | Not Available |

Hazard Identification and Classification

Based on data from analogous compounds, this compound is expected to be a highly flammable liquid and may cause serious health hazards.

| Hazard | Classification | Precautionary Statements |

| Flammability | Highly flammable liquid and vapor (H225).[5][7] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210). Keep container tightly closed (P233). Ground/bond container and receiving equipment (P240).[5][7] |

| Health Hazards | May be fatal if swallowed and enters airways (H304). Causes skin irritation (H315). Causes serious eye irritation (H319).[7] | Avoid breathing vapors. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection (P280). If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting (P301+P310+P331).[7] |

| Environmental Hazards | Harmful to aquatic life with long-lasting effects (H412).[5] | Avoid release to the environment (P273).[5] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling highly flammable and hazardous alkynes.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles and a face shield where splashing is a risk.[10][11]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.[10]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator is necessary.[10]

Handling and Storage

-

Handling: Handle under an inert atmosphere (e.g., nitrogen, argon). Use non-sparking tools and explosion-proof equipment.[12] Take precautionary measures against static discharge.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[13]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-